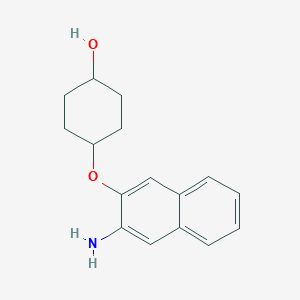
4-(3-Amino-naphthalen-2-yloxy)-cyclohexanol
Cat. No. B8464713
M. Wt: 257.33 g/mol
InChI Key: KRQVYRBGZFQQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09255110B2
Procedure details


A mixture of [3-(4-hydroxy-cyclohexyloxy)-naphthalen-2-yl]-carbamic acid tert-butyl ester (0.15 g, 0.58 mmol) and trifluoroacetic acid (0.2 mL) in dichloromethane (5 mL) was stirred at room temperature for 16 hours. The reaction mixture was basified by addition of an aqueous solution of sodium hydroxide and was extracted twice with dichloromethane. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (hexane/EtOAc, 75/25) to give 38 mg of 4-(3-amino-naphthalen-2-yloxy)-cyclohexanol and 66 mg of trifluoroacetic acid 4-(3-amino-naphthalen-2-yloxy)-cyclohexyl ester. The trifluoroacetate was treated with a solution of sodium hydroxide (11 mg) in ethanol (2 mL) and water and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue was partitioned between water and dichloromethane, the organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford additional 40 mg of 4-(3-amino-naphthalen-2-yloxy)-cyclohexanol.
Name
[3-(4-hydroxy-cyclohexyloxy)-naphthalen-2-yl]-carbamic acid tert-butyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[C:17]([O:18][CH:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)(C)(C)C.[F:27][C:28]([F:33])([F:32])[C:29]([OH:31])=[O:30].[OH-].[Na+]>ClCCl>[NH2:7][C:8]1[C:17]([O:18][CH:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)=[CH:16][C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2.[NH2:7][C:8]1[C:17]([O:18][CH:19]2[CH2:24][CH2:23][CH:22]([O:30][C:29](=[O:31])[C:28]([F:33])([F:32])[F:27])[CH2:21][CH2:20]2)=[CH:16][C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:2.3|
|
Inputs


Step One
|
Name
|
[3-(4-hydroxy-cyclohexyloxy)-naphthalen-2-yl]-carbamic acid tert-butyl ester
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1=CC2=CC=CC=C2C=C1OC1CCC(CC1)O)=O
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted twice with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc, 75/25)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC2=CC=CC=C2C1)OC1CCC(CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC2=CC=CC=C2C1)OC1CCC(CC1)OC(C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
